2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(14-25-13-15-5-2-1-3-6-15)21-11-16-9-17(12-20-10-16)22-8-4-7-19(22)24/h1-3,5-6,9-10,12H,4,7-8,11,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCDWYJZNNSBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps:
Formation of the Benzylsulfanyl Group: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Pyrrolidinone Formation: The pyrrolidinone moiety can be synthesized through the cyclization of a suitable amide precursor under acidic or basic conditions.
Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate compound.
Final Coupling: The final step involves coupling the benzylsulfanyl group with the pyridine-pyrrolidinone intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide can undergo various types of chemical reactions:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrrolidinone moiety can be reduced to a pyrrolidine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially modulating their activity. The pyrrolidinone and pyridine moieties can interact with various enzymes and receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Systems: The target compound employs a pyridine-pyrrolidinone system, whereas ’s analog uses a thiadiazole core, which may confer greater rigidity and electronic effects due to sulfur’s electronegativity . ’s oxadiazole ring (oxygen instead of sulfur) likely reduces lipophilicity compared to thiadiazole derivatives . The pyrrolidinone group in the target compound (2-oxo) differs from ’s 5-oxopyrrolidin-3-yl substituted with a 4-chlorophenyl group. The chlorine atom in ’s compound could enhance hydrophobic interactions but may raise toxicity concerns .
Substituent Effects :
- The benzylsulfanyl group is conserved across all compounds, suggesting its role in modulating solubility and target binding.
- ’s 2-methyl-3-furyl substituent introduces an oxygen-containing aromatic system, which may improve metabolic stability compared to sulfur-based heterocycles .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is scarce, inferences can be drawn from structural analogs:
- Lipophilicity: The benzylsulfanyl group in all three compounds likely increases logP values, favoring blood-brain barrier penetration.
- Metabolic Stability: The pyrrolidinone lactam in the target compound may resist oxidative metabolism compared to ’s furyl group, which is prone to cytochrome P450-mediated oxidation .
- Binding Affinity: Thiadiazole () and oxadiazole () rings are known to engage in π-π stacking and dipole interactions with biological targets. The pyridine-pyrrolidinone system in the target compound may offer unique hydrogen-bonding capabilities .
Research Implications
- Target Compound : The absence of chlorine and thiadiazole may reduce off-target interactions compared to ’s analog, making it a candidate for central nervous system targets where toxicity is a concern.
- ’s Analog : The 4-chlorophenyl group could enhance affinity for halogen-bonding receptors (e.g., kinase enzymes) but requires rigorous toxicity profiling .
- ’s Compound : The oxadiazole-furyl system may suit antimicrobial or anti-inflammatory applications due to furan’s prevalence in bioactive molecules .
Biological Activity
The compound 2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a benzylsulfanyl group, a pyridinyl moiety, and an oxopyrrolidine. Its molecular formula is with a molecular weight of approximately 355.46 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Benzylsulfanyl Group | Provides potential for enzyme interaction |
| Pyridinyl Moiety | Involved in receptor binding |
| Oxopyrrolidine | May influence central nervous system activity |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The benzylthio group can inhibit thiol-containing enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The pyridine and pyrrolidine components may bind to specific receptors involved in neurotransmission and inflammation.
Biological Activity
Recent studies have evaluated the compound's effects on various biological systems:
Antimicrobial Activity
Research indicates that related compounds exhibit antimicrobial properties. For instance, derivatives of benzylsulfanyl-pyridine have shown significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus . While specific data on the target compound is limited, its structural similarities suggest potential efficacy.
Anticancer Potential
The anticancer activity of similar compounds has been investigated extensively. For example, derivatives of benzylsulfanyl-nicotinic acid were screened against 60 tumor cell lines, revealing some promising candidates with moderate activity . Although specific data for this compound is not yet available, its structural features may confer similar properties.
Neuropharmacological Effects
The oxopyrrolidine moiety suggests potential neuropharmacological applications. Compounds with similar structures have demonstrated anticonvulsant properties in animal models . This raises the possibility that the compound may also possess protective effects against seizures or other neurological disorders.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies relevant to the biological activity of this compound:
- Antimicrobial Screening : A study on related benzylsulfanyl compounds demonstrated notable antimicrobial effects, particularly against E. coli .
- Anticancer Evaluation : Research on structurally similar compounds indicated some level of anticancer activity, although no significant effects were noted across all tested tumor lines .
- Neuropharmacological Studies : Investigations into related oxopyrrolidine derivatives showed promise as anticonvulsants in various seizure models .
Q & A
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer:
- Differential Scanning Calorimetry (DSC): Detect melting point variations between polymorphs.
- Powder X-ray Diffraction (PXRD): Identify distinct crystalline phases.
- Solid-State NMR: Resolve differences in molecular packing and hydrogen bonding .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | ~400–450 g/mol (HRMS) | |
| LogP (Predicted) | 2.5–3.5 (Schrödinger QikProp) | |
| Solubility in PBS (pH 7.4) | <50 µM (Nephelometry) | |
| IC (Cancer Cell) | 1–10 µM (MTT Assay) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
